molecular formula C15H16N2O5S2 B5525375 ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate

ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate

Cat. No. B5525375
M. Wt: 368.4 g/mol
InChI Key: UOXTYCZALVQWSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, reduction, and functional group transformations. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized through reactions involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, demonstrating the complexity and specificity of synthesis routes for such compounds (İ. Koca et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using various spectroscopic methods, including IR, Raman, NMR, and X-ray diffraction. Theoretical calculations, such as Density Functional Theory (DFT), provide additional insights into geometric parameters and vibrational frequencies, aiding in the understanding of molecular structures. For example, detailed spectroscopic and theoretical studies on ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate revealed its complex structure and behavior (İ. Koca et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving related compounds typically explore their reactivity towards various reagents, elucidating their functional group transformations and mechanisms. The study of Cu(II), Ni(II), and Fe(II) complexes with substituted triazole Schiff bases derived from related structural motifs has shown the versatility and reactivity of such compounds, providing insights into their potential chemical behavior (K. Sancak et al., 2007).

Physical Properties Analysis

The physical properties of compounds similar to ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate, such as solubility, melting point, and crystallinity, are often determined experimentally. These properties are crucial for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

Chemical properties, including stability, reactivity, and interactions with other molecules, are central to understanding the compound's applications and safety profile. Investigations into the pharmacokinetics and metabolic interconversion of compounds with similar structures provide essential data on their chemical behavior in biological systems (B. Kuo et al., 1993).

Scientific Research Applications

Molecular Structures and Hydrogen Bonding

  • Research into the structures of substituted 4-pyrazolylbenzoates, including molecules with similar structures to the compound , has highlighted the importance of hydrogen bonding in determining the supramolecular structures of these compounds. These studies have shown how N-H...O hydrogen bonds can link molecules into chains and frameworks, providing insight into the structural dynamics and potential applications of these compounds in materials science and crystal engineering (Portilla et al., 2007).

Antimicrobial Agents

  • The synthesis and characterization of new quinazolines, including compounds structurally related to the specified chemical, have been investigated for their potential as antimicrobial agents. These studies suggest a promising avenue for the development of new drugs and treatments based on the antimicrobial properties of these compounds (Desai et al., 2007).

properties

IUPAC Name

ethyl 4-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c1-3-22-15(19)10-4-6-11(7-5-10)17-24(20,21)12-8-13(23-9-12)14(18)16-2/h4-9,17H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXTYCZALVQWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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